N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule involves multiple steps, including reactions such as etherification, oximation, and Beckmann rearrangement. These processes yield structures with diverse functional groups, contributing to their complexity and potential reactivity. For example, the synthesis involving reactions from dimethyloxosulphonium methylide and rotenone highlights the intricate methods required to introduce specific functional groups like methoxy and carboxamide into the molecular scaffold (Xiaodong Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal important conformational aspects, such as dihedral angles and the presence of supramolecular motifs formed by hydrogen bonding interactions. For instance, the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives provides insight into the anti-rotamer conformation around the C-N bond, which significantly influences the compound's reactivity and interactions (J. Reis et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and chromene derivatives often include cycloaddition, nucleophilic substitution, and rearrangement processes. These reactions not only demonstrate the reactivity of these compounds but also their potential for generating diverse derivatives with varying biological activities. The synthesis and characterization of novel pyrazole and chromene derivatives underscore the versatility of these frameworks in chemical synthesis (S. A. Halim et al., 2022).
Physical Properties Analysis
Physical properties, including thermal stability and solubility, are crucial for understanding the behavior of these compounds under different conditions. Thermal analysis of certain derivatives has indicated their stability up to specific temperatures, which is essential for their handling and potential application in various fields (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, photophysical properties, and electrochemical behavior, are determined by the functional groups present in the compound. Studies involving derivatives with similar structures have shown interesting electrochemical properties and reactivity patterns, which could be relevant for the development of new materials or catalysts (K. A. Myannik et al., 2018).
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-23-12(7-14(22-23)17(18,19)20)16(24)21-8-10-6-11-4-3-5-13(25-2)15(11)26-9-10/h3-5,7,10H,6,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDOUSAXGYYQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2CC3=C(C(=CC=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.